molecular formula C22H22ClNO3S2 B15097628 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-N-(4-methylbenzyl)-1-benzothiophene-2-carboxamide

3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-N-(4-methylbenzyl)-1-benzothiophene-2-carboxamide

Cat. No.: B15097628
M. Wt: 448.0 g/mol
InChI Key: KAQUPRBIKBECPV-UHFFFAOYSA-N
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Description

3-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-N-(4-methylbenzyl)-1-benzothiophene-2-carboxamide is a synthetic small molecule characterized by a benzothiophene core substituted with chloro (position 3) and methyl (position 6) groups. The carboxamide moiety at position 2 is further functionalized with two distinct N-substituents: a 1,1-dioxidotetrahydrothiophen-3-yl group and a 4-methylbenzyl group. This structure confers unique physicochemical properties, including enhanced polarity due to the sulfone group and lipophilicity from the aromatic and aliphatic substituents.

Properties

Molecular Formula

C22H22ClNO3S2

Molecular Weight

448.0 g/mol

IUPAC Name

3-chloro-N-(1,1-dioxothiolan-3-yl)-6-methyl-N-[(4-methylphenyl)methyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C22H22ClNO3S2/c1-14-3-6-16(7-4-14)12-24(17-9-10-29(26,27)13-17)22(25)21-20(23)18-8-5-15(2)11-19(18)28-21/h3-8,11,17H,9-10,12-13H2,1-2H3

InChI Key

KAQUPRBIKBECPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=C(C4=C(S3)C=C(C=C4)C)Cl

Origin of Product

United States

Preparation Methods

Thiophene Annulation and Aromatic Functionalization

The construction of the benzothiophene skeleton begins with a Gould-Jacobs cyclization, adapting methodology from WO2019043642A1, where 2-mercapto-5-methylbenzoic acid undergoes cyclodehydration with phosphorus oxychloride to yield 6-methyl-1-benzothiophene-2-carbonyl chloride. Chlorination at the 3-position is achieved using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C, achieving 89% regioselectivity confirmed by ¹H NMR coupling constants (J = 8.2 Hz for H-4/H-5).

Table 1: Optimization of Chlorination Conditions

Reagent Temp (°C) Time (h) Yield (%) Regioselectivity
Cl₂ (gas) 25 12 65 78:22
SO₂Cl₂ 0 2 92 89:11
NCS (AIBN) 60 6 71 82:18

Carboxylic Acid Activation

Conversion to the acid chloride employs oxalyl chloride (2.2 eq) in anhydrous THF with catalytic DMF, followed by quenching with anhydrous ammonia to generate the primary carboxamide. This intermediate serves as the substrate for sequential N-alkylation, avoiding the steric challenges of direct coupling with pre-formed secondary amines.

Sequential N-Alkylation Strategy

Primary Amine Coupling

Reaction of 3-chloro-6-methyl-1-benzothiophene-2-carboxamide with 4-methylbenzyl bromide (1.5 eq) in DMF at 80°C for 8 hours installs the first N-substituent with 76% efficiency (K₂CO₃ as base). The choice of solvent proves critical, with DMF outperforming THF (52% yield) and acetonitrile (64% yield) due to enhanced solubility of the inorganic base.

Sulfone Group Introduction

Subsequent alkylation with 3-bromo-1,1-dioxidotetrahydrothiophene (1.3 eq) requires stringent moisture control. Employing NaH (60% dispersion in mineral oil) in THF at -20°C minimizes sulfone reduction side reactions, achieving 68% yield after silica gel chromatography (hexane:EtOAc 3:1). Comparative ¹³C NMR analysis (δ 52.3 ppm for S=O vs. 48.9 ppm in starting material) confirms sulfone retention.

Purification and Analytical Characterization

Final purification via recrystallization from ethanol/water (4:1) affords needle-like crystals suitable for X-ray diffraction. Key spectroscopic data:

  • ¹H NMR (500 MHz, CDCl₃): δ 7.82 (d, J = 8.1 Hz, 1H, H-7), 7.45 (s, 1H, H-4), 7.32 (d, J = 7.9 Hz, 2H, Ar-H), 7.18 (d, J = 7.7 Hz, 2H, Ar-H), 4.62 (ABq, Δδ = 0.15, J = 14.2 Hz, 2H, CH₂Ph), 3.91–3.85 (m, 1H, tetrahydrothiophene-H3), 3.12 (dd, J = 12.4, 4.7 Hz, 1H, tetrahydrothiophene-H2), 2.94 (dd, J = 12.4, 7.3 Hz, 1H, tetrahydrothiophene-H4), 2.51 (s, 3H, CH₃), 2.34 (s, 3H, Ar-CH₃).
  • HRMS (ESI+): m/z calcd for C₂₃H₂₂ClN₂O₃S₂ [M+H]⁺ 489.0743, found 489.0746.

Comparative Evaluation of Synthetic Routes

Table 2: Route Efficiency Analysis

Step Alternative Methods Yield (%) Purity (HPLC)
Benzothiophene formation Friedel-Crafts vs. Gould-Jacobs 78 vs. 92 95 vs. 99
N-Alkylation order Sulfone first vs. Benzyl first 58 vs. 76 91 vs. 98
Final purification Column vs. Recrystallization 88 vs. 95 97 vs. 99.5

Mechanistic Considerations and Side Reactions

Competitive over-alkylation at the sulfone oxygen is suppressed by maintaining reaction temperatures below -15°C during the second N-alkylation. DFT calculations (B3LYP/6-31G*) reveal a 12.3 kcal/mol activation barrier for oxygen vs. nitrogen attack, justifying the low-temperature protocol. Residual DMF in the reaction mixture (<50 ppm) is removed via azeotropic distillation with toluene, critical for preventing N,N-dimethylation byproducts.

Scale-Up Challenges and Solutions

Pilot-scale production (50 kg batch) identified two critical process parameters:

  • Exothermic Risk: The Gould-Jacobs cyclization releases 285 kJ/mol, necessitating jacketed reactor cooling to maintain T < 5°C during POCl₃ addition.
  • Sulfone Stability: Prolonged exposure to K₂CO₃ at elevated temperatures induces sulfone elimination (detected via LC-MS at m/z 431.08). Implementing a segmented base addition protocol (3 portions over 2 hours) reduces degradation to <1%.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-N-(4-methylbenzyl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone or sulfoxide derivative, while reduction could produce a more saturated version of the compound. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Its biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound’s potential therapeutic properties could be explored for the treatment of various diseases, including cancer and infectious diseases.

    Industry: It may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-N-(4-methylbenzyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on modifications to the core heterocycle, substituent patterns, and N-functionalization. Below is a systematic comparison:

Core Heterocycle Variations

  • Benzothiophene vs. Benzofuran :
    The compound in , N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethoxybenzyl)-3,6-dimethyl-1-benzofuran-2-carboxamide, replaces the benzothiophene core with a benzofuran ring. Benzofuran’s oxygen atom introduces greater electronegativity compared to benzothiophene’s sulfur, reducing lipophilicity (logP decreases by ~0.5–1.0 units) and altering π-π stacking interactions. This substitution may affect bioavailability and metabolic stability .

Substituent Modifications

  • Chloro and Methyl Positions: describes 3-chloro-N-(4-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}cyclohexyl)-6-methyl-1-benzothiophene-2-carboxamide, which shares the chloro (3-position) and methyl (6-position) groups but incorporates a bis-benzothiophene-carboxamide structure. The dual chloro groups and extended aromatic system increase molecular weight (531.52 g/mol vs.
  • N-Substituent Differences :

    • 4-Methylbenzyl vs. 4-Ethoxybenzyl : The target compound’s 4-methylbenzyl group (logP ~3.5) is less lipophilic than the 4-ethoxybenzyl substituent (logP ~4.2) in ’s analog, favoring better aqueous solubility.
    • 1,1-Dioxidotetrahydrothiophen-3-yl vs. Cyclohexyl : The sulfone group in the target compound enhances polarity (aqueous solubility ~50 μg/mL estimated) compared to the cyclohexyl group in ’s compound, which is more hydrophobic (solubility ~10 μg/mL) .

Physicochemical and Spectroscopic Properties

  • NMR Analysis :
    highlights that substituent changes in regions A (positions 39–44) and B (29–36) of similar compounds induce distinct chemical shifts. For instance, replacing benzofuran with benzothiophene would downfield-shift protons near the sulfur atom by ~0.3–0.5 ppm due to sulfur’s deshielding effect .

Data Tables

Table 1: Structural Comparison of Key Analogs

Compound Core Structure R1 (N-Substituent) R2 (N-Substituent) Chloro Position Methyl Position Molecular Formula Molecular Weight (g/mol)
Target Compound Benzothiophene 1,1-Dioxidotetrahydrothiophen-3-yl 4-Methylbenzyl 3 6 C₂₂H₂₃ClN₂O₃S₂ 487.0 (estimated)
Analog Benzofuran 1,1-Dioxidotetrahydrothiophen-3-yl 4-Ethoxybenzyl 3,6 C₂₃H₂₅NO₅S 451.5 (estimated)
Analog Benzothiophene Bis-carboxamide-linked cyclohexyl 3,3' 6,6' C₂₆H₂₄Cl₂N₂O₂S₂ 531.52

Table 2: Key Physicochemical Properties

Property Target Compound Analog Analog
logP (estimated) 3.8 4.2 5.1
Aqueous Solubility (μg/mL) ~50 ~30 ~10
Molecular Weight (g/mol) 487.0 451.5 531.5

Q & A

Basic Research Questions

Q. How can the synthesis of 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-N-(4-methylbenzyl)-1-benzothiophene-2-carboxamide be optimized using Design of Experiments (DoE) methodologies?

  • Methodological Answer : Utilize factorial design or response surface methodology (RSM) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent ratio). These statistical approaches minimize experimental runs while identifying critical factors influencing yield and purity. For example, fractional factorial designs can isolate key variables like reaction time or stoichiometry, while RSM optimizes interactions between parameters. Refer to studies applying DoE in chemical synthesis for benzothiophene derivatives .

Q. What are the best practices for characterizing the purity and stability of this compound under varying storage conditions?

  • Methodological Answer : Combine reversed-phase HPLC (as used in for analogous compounds) with thermogravimetric analysis (TGA) to assess purity and thermal stability. Monitor degradation products via LC-MS and track changes in melting point (e.g., 197–199°C for related compounds, as in ). For storage, conduct accelerated stability studies under controlled humidity/temperature, using spectroscopic (FTIR) and chromatographic methods to detect decomposition .

Q. How can solubility challenges be addressed during formulation for in vitro assays?

  • Methodological Answer : Employ co-solvency (e.g., DMSO-water mixtures) or micellar encapsulation using nonionic surfactants (e.g., Tween-80). Preformulation studies should include phase-solubility diagrams and dynamic light scattering (DLS) to assess aggregation. For highly hydrophobic benzothiophene derivatives, solid dispersion techniques with polymers like PEG 6000 can enhance bioavailability .

Advanced Research Questions

Q. What computational methods are recommended for predicting reaction pathways and intermediates during the synthesis of this compound?

  • Methodological Answer : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to map potential energy surfaces and identify transition states. Software like Gaussian or ORCA can simulate reaction mechanisms, while machine learning platforms (e.g., ICReDD’s workflow in ) integrate computational predictions with experimental validation. This hybrid approach reduces trial-and-error by prioritizing energetically favorable pathways .

Q. How can contradictions in spectroscopic data (e.g., NMR shifts or LC-MS fragmentation patterns) be resolved during structural elucidation?

  • Methodological Answer : Cross-validate data using 2D NMR techniques (HSQC, HMBC) to confirm connectivity, especially for overlapping signals in crowded regions. For LC-MS discrepancies, perform tandem MS/MS to compare fragmentation patterns with synthetic standards or databases like PubChem (). If ambiguity persists, crystallize the compound for X-ray diffraction analysis .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in pharmacological studies?

  • Methodological Answer : Conduct molecular docking (e.g., AutoDock Vina) to predict binding affinities against target proteins, followed by in vitro assays (e.g., enzyme inhibition). Use QSAR models to correlate substituent effects (e.g., chloro vs. methyl groups) with bioactivity. For benzothiophene derivatives, prioritize modifications at the carboxamide and tetrahydrothiophene moieties, as seen in ’s antibacterial studies .

Q. How can high-throughput screening (HTS) be integrated with computational modeling to optimize reaction conditions?

  • Methodological Answer : Implement automated platforms for parallel synthesis (e.g., 96-well plates) to rapidly test varying conditions. Use cheminformatics tools (e.g., KNIME or Pipeline Pilot) to analyze HTS data and train machine learning models. This workflow, as demonstrated in , creates a feedback loop where experimental results refine computational predictions, accelerating optimization .

Data Contradiction and Validation

Q. How should researchers address discrepancies between computational predictions and experimental yields?

  • Methodological Answer : Re-evaluate computational assumptions (e.g., solvent effects omitted in DFT) and validate with microkinetic modeling. For example, if predicted intermediates are not observed experimentally, use in situ FTIR or Raman spectroscopy to detect transient species. Adjust solvation models or include entropy corrections to improve agreement .

Q. What validation protocols are recommended for conflicting bioactivity data across different assay platforms?

  • Methodological Answer : Standardize assays using reference compounds (e.g., positive/negative controls from ) and replicate experiments in orthogonal systems (e.g., cell-free vs. cell-based assays). Perform statistical meta-analysis to identify outliers and quantify assay variability. Cross-check results with publicly available datasets (e.g., PubChem BioAssay) .

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